5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-9-2-3-11(16)8-14(9)22(20,21)18-12-4-5-13-10(6-12)7-15(19)17-13/h2-6,8,18H,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHGZDPPISLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylbenzenesulfonamide and 2-oxoindoline.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reaction: The 5-chloro-2-methylbenzenesulfonamide is coupled with 2-oxoindoline under reflux conditions to form the desired product.
Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the sulfonamide group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction pathways and products .
Scientific Research Applications
Medicinal Chemistry
5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has shown promise as a potential enzyme inhibitor , particularly against proteases and kinases. Its sulfonamide moiety can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. This mechanism has implications for developing therapeutic agents targeting various diseases, including cancer and bacterial infections.
Case Study : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, inhibiting cell proliferation through specific enzyme pathways critical for cancer survival.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties , particularly against bacterial strains. Sulfonamides are well-known for their ability to inhibit bacterial folic acid synthesis, which is crucial for nucleic acid production.
| Compound | Biological Activity |
|---|---|
| This compound | Antimicrobial activity against various bacterial strains |
| Sulfamethoxazole | Antibacterial agent targeting folate synthesis |
| Sulfasalazine | Anti-inflammatory and antibacterial effects |
Material Science
In addition to its biological applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows it to be a building block in organic synthesis, facilitating the creation of complex molecules used in polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects such as antibacterial or anti-inflammatory actions.
Comparison with Similar Compounds
Substituent Effects on the Benzenesulfonamide Core
The benzenesulfonamide scaffold is highly modular, with substituents critically influencing electronic, steric, and pharmacokinetic properties. Key comparisons include:
*Calculated based on C₁₅H₁₄ClN₂O₃S.
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in IIIi increases sulfonamide acidity, enhancing metal chelation and HIV integrase (HIV IN) inhibition .
- Steric Effects : The 2-methyl group in the target compound may introduce steric hindrance, possibly limiting binding to flat enzymatic active sites compared to smaller substituents (e.g., H or Cl).
Modifications on the Linked Heterocycle
The 2-oxoindolin-5-yl group distinguishes the target compound from analogs with quinoline, imidazole, or indole moieties:
- Quinoline vs. Oxoindolinyl: The quinoline group in 2,5-dichloro-N-(quinolin-5-yl)benzenesulfonamide facilitates π-π stacking and metal coordination, contributing to anti-leishmanial activity . The oxoindolinyl group, with its ketone moiety, may instead engage in hydrogen bonding with target proteins.
- Imidazole Hybrids : FC85 incorporates an imidazole-methylene group, which could enhance binding to metalloenzymes or kinases through nitrogen coordination .
Biological Activity
5-Chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 352.8 g/mol. The presence of a chloro group, a methyl group, and an oxoindole moiety in its structure suggests diverse biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.8 g/mol |
| Functional Groups | Sulfonamide, Chloro, Methyl, Oxoindole |
Antimicrobial Properties
Sulfonamides, including this compound, are known for their antimicrobial properties due to their ability to inhibit bacterial folic acid synthesis. Studies indicate that this compound exhibits significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria.
In a comparative study of related compounds, it was found that similar sulfonamides demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 128 μg/mL against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Activity
The compound's oxoindole moiety may enhance its ability to cross biological membranes and interact with specific cellular targets, making it a candidate for anticancer drug development. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation effectively. For instance, related compounds have exhibited IC50 values in the range of 8.38–11.67 µM against various cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the sulfonamide structure significantly impact its biological activity. For example, the introduction of different substituents on the indole ring or the benzenesulfonamide moiety can enhance potency or selectivity toward specific biological targets .
Key Findings from SAR Studies
- Chloro Substitution : The presence of the chloro group is critical for maintaining antibacterial activity.
- Indole Modifications : Variations in the indole moiety can lead to improved anticancer properties.
- Sulfonamide Group : The sulfonamide functional group acts as a key pharmacophore for enzyme inhibition.
Case Study 1: Antimycobacterial Activity
A series of related compounds were synthesized and tested for antimycobacterial activity, showing promising results comparable to established drugs like isoniazid . This study highlights the potential of this compound in treating mycobacterial infections.
Case Study 2: Photosynthetic Inhibition
Another study evaluated similar compounds for their ability to inhibit photosynthetic electron transport in Spinacia oleracea chloroplasts. The findings indicated that these compounds could bind reversibly to photosystem II, suggesting potential applications in herbicide development .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide?
The synthesis typically involves coupling a sulfonyl chloride intermediate with an indolinone derivative. A general approach includes:
Sulfonamide formation : Reacting 5-chloro-2-methylbenzenesulfonyl chloride with 5-amino-2-oxoindoline under basic conditions (e.g., Na₂CO₃ or Et₃N) in a biphasic solvent system (DCM/H₂O) .
Purification : Column chromatography with silica gel using gradients of ethyl acetate/hexane.
Characterization : Confirmed via -NMR (aromatic protons at δ 7.2–8.1 ppm), -NMR (carbonyl signals at δ 170–175 ppm), and HRMS .
Q. How is the purity and structural integrity of this compound validated in academic research?
Key analytical methods include:
Q. What in vitro biological screening protocols are used to evaluate its activity?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ calculated via nonlinear regression .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include:
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Scaffold modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to enhance sulfonamide reactivity .
- Substitution patterns : Replace the 2-oxoindoline moiety with pyridone analogs to improve solubility while retaining activity .
- Data-driven design : QSAR models using Gaussian or MOE software to predict logP and binding affinities .
Q. How are contradictory biological activity data reconciled across studies?
Q. What computational methods predict metabolic stability and toxicity?
Q. How is regioselectivity ensured during sulfonylation of the indolinone scaffold?
Q. What strategies improve selectivity for target enzymes over off-target proteins?
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via LC-MS for hydrolytic cleavage products .
- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) monitors photodegradation kinetics .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
